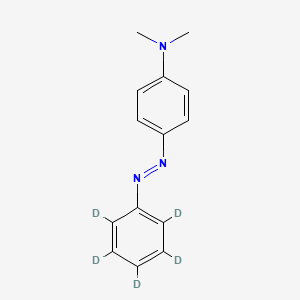
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is a deuterium-labeled compound, often referred to as a stable isotope-labeled analog of N,N-dimethyl-4-(phenyldiazenyl)aniline. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 involves its incorporation into various molecular pathways due to its structural similarity to the parent compound. The deuterium atoms can affect the compound’s pharmacokinetics and metabolic profiles, making it a valuable tool in studying drug metabolism and distribution .
Comparison with Similar Compounds
Similar Compounds
Methyl yellow-d5: Another deuterium-labeled analog used in similar applications.
N,N-dimethyl-4-(phenyldiazenyl)aniline: The non-deuterated parent compound.
N,N-dimethyl-4-(4-nitrophenyl)diazenyl]aniline: A derivative with a nitro group.
Uniqueness
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantitation studies. The deuterium labeling can influence the compound’s pharmacokinetic and metabolic properties, making it a valuable tool in various scientific research applications .
Properties
CAS No. |
1398109-08-4 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
230.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
JCYPECIVGRXBMO-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC=C(C=C2)N(C)C)[2H])[2H] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



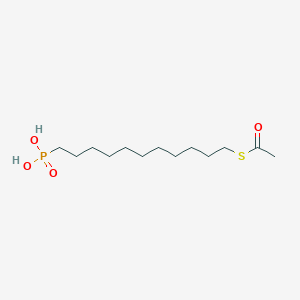
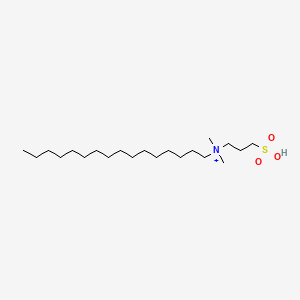
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
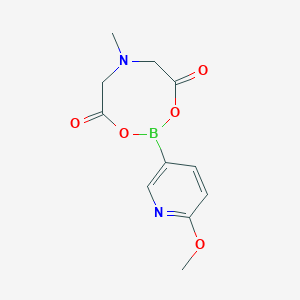
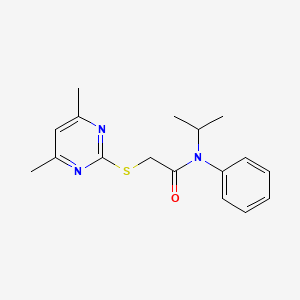

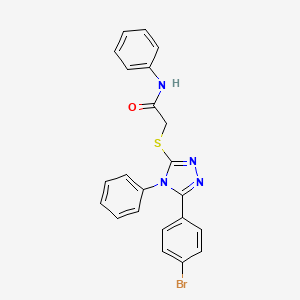
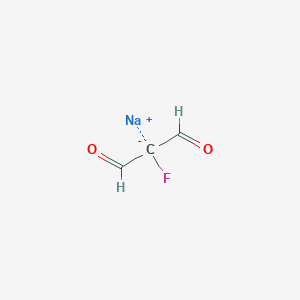
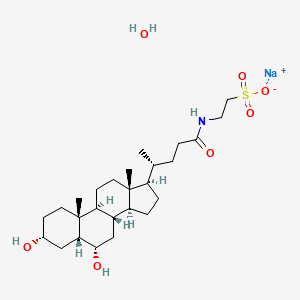
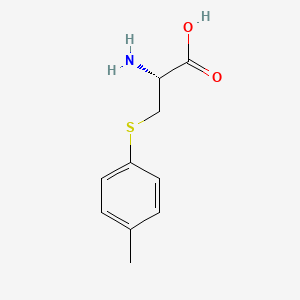
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
